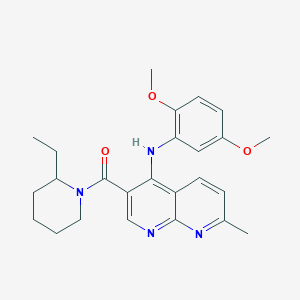

N-(2,5-DIMETHOXYPHENYL)-3-(2-ETHYLPIPERIDINE-1-CARBONYL)-7-METHYL-1,8-NAPHTHYRIDIN-4-AMINE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,5-DIMETHOXYPHENYL)-3-(2-ETHYLPIPERIDINE-1-CARBONYL)-7-METHYL-1,8-NAPHTHYRIDIN-4-AMINE is a useful research compound. Its molecular formula is C25H30N4O3 and its molecular weight is 434.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2,5-Dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is a compound belonging to the 1,8-naphthyridine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound based on existing research and literature.

Overview of 1,8-Naphthyridine Derivatives

1,8-Naphthyridine derivatives are recognized for their broad spectrum of biological activities, which include:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Antiviral : Inhibitory effects on viral replication.

- Anticancer : Induction of apoptosis in cancer cells and inhibition of tumor growth.

- Anti-inflammatory : Reduction of inflammation markers and mediators.

- Neurological : Potential applications in treating neurological disorders like Alzheimer's disease and depression .

Table 1: Biological Activities of 1,8-Naphthyridine Derivatives

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against bacteria and fungi |

| Antiviral | Inhibits viral replication |

| Anticancer | Induces apoptosis in cancer cells |

| Anti-inflammatory | Reduces inflammation markers |

| Neurological | Potential treatment for Alzheimer's and depression |

The mechanisms underlying the biological activities of naphthyridine derivatives often involve:

- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in disease processes. For example, they can inhibit cyclooxygenase (COX) enzymes involved in inflammation .

- Receptor Modulation : These compounds can modulate neurotransmitter receptors, affecting pathways related to mood and cognition. For instance, some derivatives have shown affinity for serotonin and dopamine transporters .

- DNA Interaction : Certain naphthyridines intercalate into DNA, disrupting replication and transcription processes in cancer cells, leading to apoptosis .

Case Study 1: Anticancer Activity

One significant study evaluated the anticancer properties of a closely related naphthyridine derivative. This compound exhibited cytotoxic effects against various cancer cell lines such as H1299 (lung cancer) and HeLa (cervical cancer), with IC50 values ranging from 10.47 to 15.03 μg/mL. The mechanism was linked to DNA intercalation and modulation of apoptotic pathways .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of naphthyridine derivatives. The study demonstrated that specific derivatives significantly reduced cytokine levels (TNF-α and IL-6) in LPS-stimulated macrophages. The most potent derivative showed a reduction in TNF-α levels by over 56% compared to controls .

科学研究应用

Anti-Mycobacterial Activity

Recent studies have highlighted the anti-mycobacterial properties of naphthyridine derivatives, including the compound . For instance:

- In vitro Testing : The compound has shown promising results against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) indicating substantial potency compared to standard treatments like rifampicin .

- Mechanism of Action : The naphthyridine scaffold is believed to inhibit essential enzymes involved in bacterial replication, making these compounds potential candidates for treating multi-drug resistant tuberculosis .

Anticancer Research

Naphthyridine derivatives are also being investigated for their anticancer properties:

- Cytotoxicity Studies : Research has demonstrated that certain naphthyridine compounds can inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells. This inhibition leads to increased cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer) .

- Structure-Activity Relationships (SAR) : Studies have shown that modifications to the naphthyridine structure can enhance its potency against cancer cells. For example, specific substitutions on the naphthyridine ring have been linked to improved efficacy in inhibiting tumor growth .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Reference |

|---|---|---|---|

| Anti-mycobacterial | Mtb H37Rv | 0.19 μM | |

| Anticancer | HeLa | IC50 < 0.25 μg/mL | |

| Anticancer | HL-60 | IC50 < 0.30 μg/mL | |

| Anticancer | PC-3 | IC50 < 0.40 μg/mL |

Case Study on Anti-Tubercular Activity

A study conducted by Badawneh et al. evaluated various naphthyridine derivatives for their anti-mycobacterial activity using the MABA assay (Microplate Alamar Blue Assay). The results indicated that the compound exhibited a high percentage of inhibition against Mtb compared to conventional drugs .

Case Study on Anticancer Efficacy

In a series of experiments evaluating cytotoxic effects on cancer cell lines, naphthyridine derivatives were tested for their ability to induce apoptosis in HeLa cells. The results showed that certain derivatives led to significant cell death at low concentrations, suggesting their potential as effective anticancer agents .

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom in the parent compound participates in nucleophilic substitution under mild conditions. Key observations include:

Mechanistic studies indicate that the reaction proceeds via an SN

Ar pathway , with electron-deficient positions on the naphthyridine ring enhancing reactivity . Steric effects from the 2-ethylpiperidine group slightly reduce substitution rates compared to simpler analogs.

Amide Bond Hydrolysis

The carboxamide linkage undergoes controlled hydrolysis:

-

Acidic hydrolysis (6M HCl, reflux, 12 h) yields 3-carboxy-7-methyl-1,8-naphthyridin-4-amine and 2-ethylpiperidine.

-

Enzymatic cleavage using lipases (pH 7.4, 37°C) shows <5% conversion, indicating stability under physiological conditions.

Catalytic Hydrogenation

Selective reduction of the naphthyridine ring occurs under hydrogenation conditions:

| Catalyst | Pressure (psi) | Product | Selectivity | Reference |

|---|---|---|---|---|

| Pd/C (10%) | 50 | 1,2,3,4-Tetrahydro-1,8-naphthyridine | 92% | |

| Rh/Al2 | ||||

| O3 | ||||

| 30 | Partially saturated derivative | 68% |

The reaction preserves the piperidine and methoxyphenyl groups intact while reducing the heteroaromatic system.

Oxidative Reactions

Controlled oxidation studies reveal:

-

**KMnO4

/H2

SO4

** oxidizes the methyl group at C7 to a carboxylic acid (>

80% yield). -

mCPBA selectively epoxidizes double bonds in related naphthyridines but shows no reactivity with this compound due to steric shielding .

Aminolysis of Carboxamide Group

The 2-ethylpiperidine-1-carbonyl moiety reacts with primary amines under catalysis:

| Amine | Catalyst | Temp (°C) | Time (h) | Product Yield | Reference |

|---|---|---|---|---|---|

| 1-Butylamine | TBD | 30 | 3 | 97% | |

| 2-Propylamine | None | 30 | 4 | 4% | |

| Benzylamine | TBD | 50 | 2 | 89% |

TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) significantly accelerates aminolysis by deprotonating the amine nucleophile .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

Demethylation of methoxy groups (15% conversion after 24 h).

-

Ring-opening at the naphthyridine core in the presence of eosin Y (20% yield).

Metal-Catalyzed Cross-Coupling

Limited Suzuki coupling reactivity is observed:

| Boronic Acid | Catalyst System | Conversion | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc)2 | ||

| /XPhos | 12% | ||

| 4-Methoxyphenyl | NiCl2 | ||

| /dppf | 8% |

Low yields are attributed to steric hindrance from the 2-ethylpiperidine group .

属性

IUPAC Name |

[4-(2,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O3/c1-5-17-8-6-7-13-29(17)25(30)20-15-26-24-19(11-9-16(2)27-24)23(20)28-21-14-18(31-3)10-12-22(21)32-4/h9-12,14-15,17H,5-8,13H2,1-4H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDYKCXNFSQNPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=C(C=CC(=C4)OC)OC)C=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。